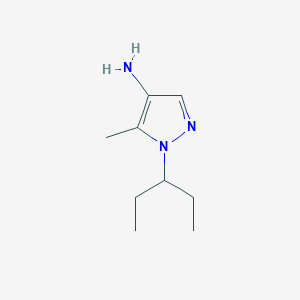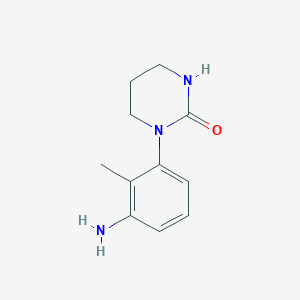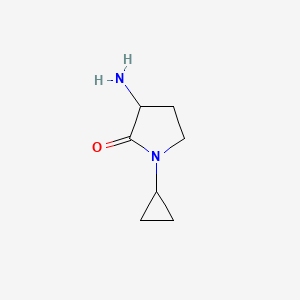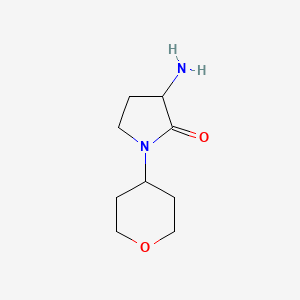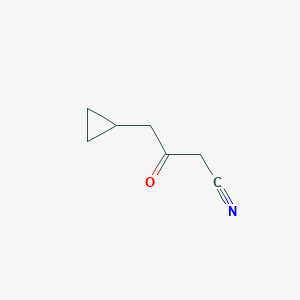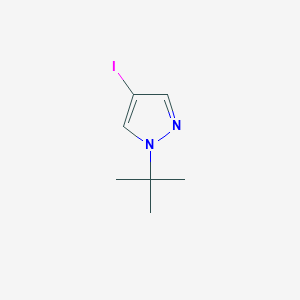
1-tert-butyl-4-iodo-1H-pyrazole
Vue d'ensemble
Description
“1-tert-butyl-4-iodo-1H-pyrazole” is a chemical compound that belongs to the group of pyrazole derivatives . It is also known as “tert-butyl 4-iodo-1H-pyrazole-1-carboxylate” and has a molecular weight of 294.09 .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, involves various methods. One such method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C8H11IN2O2/c1-8(2,3)13-7(12)11-5-6(9)4-10-11/h4-5H,1-3H3 . Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, 4-Iodopyrazole, a related compound, has been used in an indium-mediated synthesis of heterobiaryls. It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . The compound is stable under normal conditions but should be kept in a dry, cool, and well-ventilated place .Applications De Recherche Scientifique
Applications in Luminescence and Photophysics
Synthetic Control of Pt...Pt Separation and Photophysics in Binuclear Platinum Complexes
Researchers have synthesized a new series of luminescent binuclear platinum complexes with mu-pyrazolate-bridged cyclometalated structures. These complexes demonstrate a range of emission energies from blue to red, depending on the Pt-Pt spacing. This variation in photophysical properties is attributed to the emissive state changing from a mixed ligand center triplet/metal-to-ligand charge transfer excited state to a lower-energy, Pt-Pt metal-metal-to-ligand charge transfer state. The study provides insights into controlling photophysical properties through synthetic modification of Pt...Pt separation in binuclear complexes (Ma et al., 2005).
Applications in Catalysis
Efficient Dioxo(mu-oxo)molybdenum(VI) Dimer Catalyst for Olefin Epoxidation
The compound [Mo(2)O(4)(mu(2)-O)Cl(2)(pzH)(4)] (1; pzH = pyrazole) has shown high activity as a catalyst in the liquid-phase epoxidation of cyclic olefins. The complex's remarkable stability and ability to be reused without significant performance loss make it an excellent catalyst for olefin epoxidation using tert-butyl hydroperoxide as the oxidant. The complex's unusual all-cis configuration at each of the MoO(2)-(mu(2)-O)Cl(pzH)(2) cores is highlighted as a possible contributing factor to its high catalytic efficiency (Pereira et al., 2007).
Applications in Molecular Structure Analysis
Characterization of N-unsubstituted and N-methyl-pyrazole Derivatives via 13C NMR
A comprehensive study reported 13C shielding data for 100 derivatives of pyrazole. These derivatives include various substituents like methyl, ethyl, tert-butyl, and iodo groups on the ring carbon atoms. This research contributes to the understanding of the structural aspects of pyrazole derivatives using NMR techniques (Cabildo et al., 1984).
Molecular Structure of 4-tert-butylpyrazoles in Solid State and Solution
This study focuses on the molecular structures of three 4-tert-butylpyrazoles. Utilizing 1H, 13C, and 15N NMR spectroscopies, both in solution and in the solid state (CPMAS), the research provides comprehensive structural information. These compounds, characterized by their tetramer formations through N–H···N hydrogen bonds, highlight the structural variety and complexity of 4-tert-butylpyrazoles (Trofimenko et al., 2001).
Safety and Hazards
Propriétés
IUPAC Name |
1-tert-butyl-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2/c1-7(2,3)10-5-6(8)4-9-10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBPKSWLKACLRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401277529 | |
| Record name | 1-(1,1-Dimethylethyl)-4-iodo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401277529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1354705-41-1 | |
| Record name | 1-(1,1-Dimethylethyl)-4-iodo-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl)-4-iodo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401277529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Azido-3-[(2-methylpropyl)sulfanyl]propane](/img/structure/B1526790.png)
![(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B1526791.png)
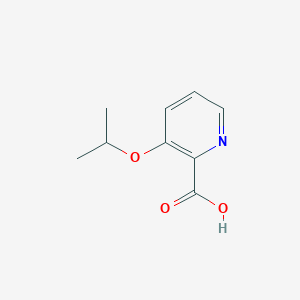
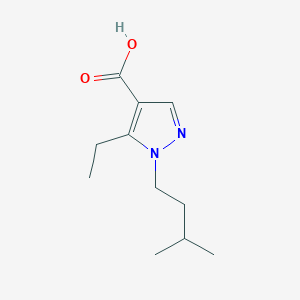
![[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol](/img/structure/B1526799.png)
![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine](/img/structure/B1526800.png)
